

protocol refinement for Decussine electrophysiology recordings

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Compound of Interest

Compound Name:	Decussine
Cat. No.:	B1670156

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Technical Support Center: Electrophysiology Recordings

A Note on **Decussine**: Extensive searches for specific electrophysiology recording protocols and data related to **Decussine** did not yield detailed, publicly available information. The following guide provides a comprehensive framework for general electrophysiology recordings, particularly patch-clamp on brain slices, which can be adapted by researchers for the study of novel compounds like **Decussine**.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for preparing a brain slice for electrophysiology recording?

To prepare a brain slice, you must first chill a high sucrose cutting solution.^[1] The brain is then extracted after anesthetizing the animal and placed in this chilled solution.^[1] A vibratome is used to make precise slices of the brain tissue, which are then transferred to a holding chamber with artificial cerebrospinal fluid (aCSF) saturated with carbogen (95% O₂/5% CO₂).^[1] The slices are incubated at 33°C for about an hour and then cooled to room temperature before recording.^[1]

Q2: How do I properly prepare the patch pipette for recording?

Patch pipettes should be fabricated from standard-walled glass to have a resistance of 7-20 MΩ for single-channel recording.[2] The internal solution used to fill the pipette must be filtered through a 0.22 µm pore diameter filter to remove any debris.[2][3] It's also crucial to apply slight positive pressure to the pipette solution when entering the bath to keep the tip clean.[2] For recordings requiring the lowest noise, coating the pipette with a thin layer of Sylgard is recommended.[2]

Q3: What are the differences between unipolar and bipolar recordings?

Unipolar recordings are effective for mapping focal arrhythmia sources but can be affected by far-field signals.[4] Bipolar recordings are more standard as they reject far-field signals, which helps in identifying local potentials in abnormal areas.[4] However, with bipolar recordings, the signal of interest can be under either electrode.[4]

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution	Citation
Inability to form a gigaohm seal	Dirty pipette tip	Ensure internal solution is filtered and apply positive pressure when approaching the cell.	[2][3]
Incorrect osmolarity	The external solution should have an osmolarity about 10 mOsm higher than the internal solution.		[5][6]
Debris on the cell membrane	Apply gentle positive pressure to clear debris from the cell surface before attempting to seal.		[3][5]
Noisy recording	Poor grounding	Check the integrity of the Faraday cage and ensure all components are properly earthed.	[2]
Fluid level fluctuations in the bath	A gravity-flow system for aCSF perfusion is recommended over a peristaltic pump to reduce electrical noise.		[7]
Moisture in the pipette holder	Thoroughly clean and dry the pipette holder to prevent short circuits.		[8]

Loss of seal during recording	Mechanical instability	Ensure the brain slice is securely held in the recording chamber. Allow the micromanipulator and pipette to thermally stabilize before recording.	[6]
Pipette drift			
Difficulty rupturing the cell membrane (going whole-cell)	Insufficient suction	Apply short, forceful pulses of suction. The method (mouth or syringe) should be consistent.	[5]
High pipette resistance		Use pipettes with a resistance in the appropriate range (e.g., 3-6 MΩ for some applications).	[7]
Response drift	Grounding issues	Check the soldering of the ground wire and ensure it is not touching the bath.	[8]
Salt bridge formation		Ensure there are no leaks from the bath chamber that could create a salt bridge with the microscope stage.	[8]

Experimental Protocols

General Brain Slice Preparation Protocol

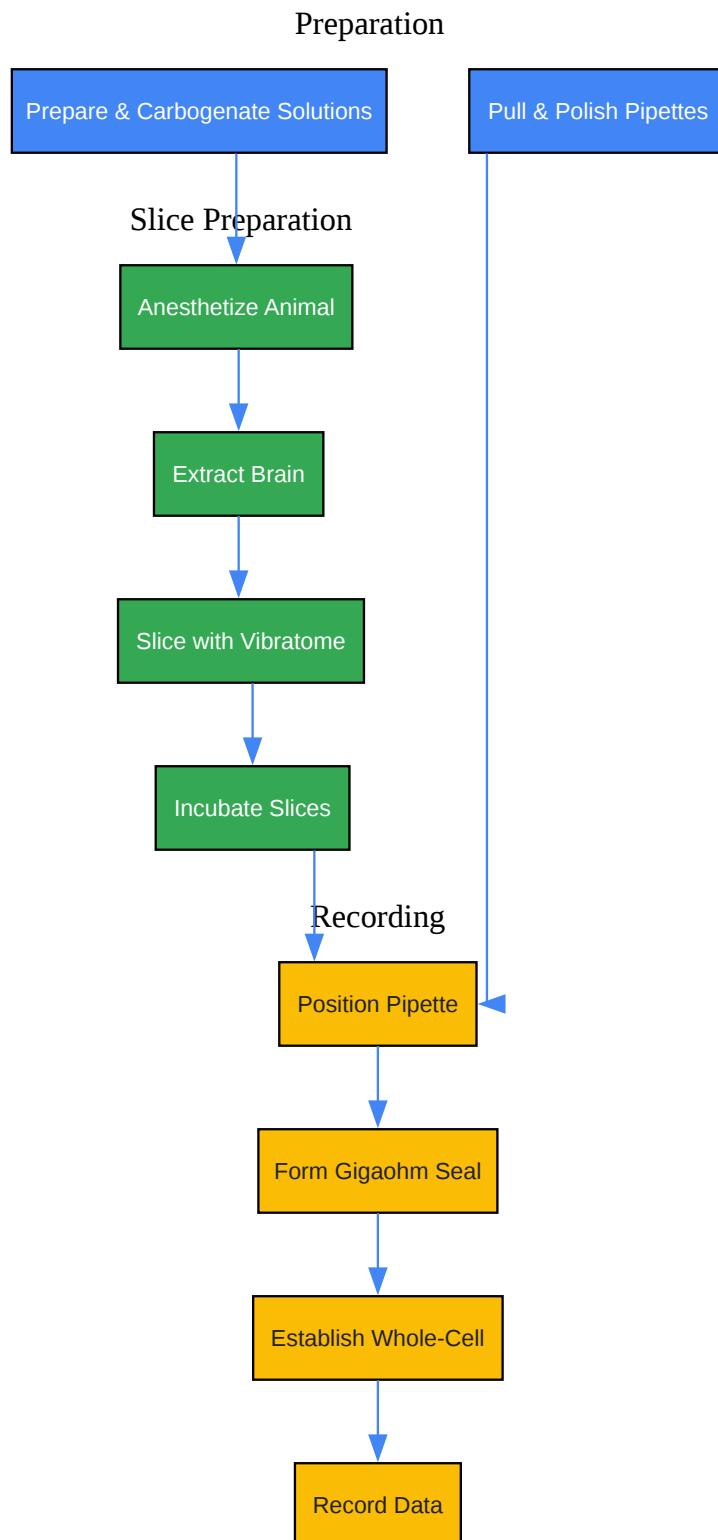
- Prepare Solutions: Prepare high-sucrose cutting solution and artificial cerebrospinal fluid (aCSF). Chill the cutting solution.[1][9]

- Saturate with Carbogen: Bubble both solutions with 95% O₂/5% CO₂ for at least 15 minutes.
[\[1\]](#)[\[10\]](#)
- Anesthetize and Extract Brain: Deeply anesthetize the animal (e.g., with isoflurane) and decapitate. Quickly remove the brain and immerse it in the chilled cutting solution.
[\[1\]](#)
- Slice the Brain: Mount the brain on a vibratome specimen disc using superglue.
[\[1\]](#) Slice the brain to the desired thickness (e.g., 300 μ m).
[\[1\]](#)
- Incubate Slices: Transfer the slices to a holding chamber with carbogenated aCSF. Incubate at 33-35°C for 50-60 minutes, then allow them to cool to room temperature.
[\[1\]](#)[\[9\]](#)

General Whole-Cell Patch-Clamp Recording Protocol

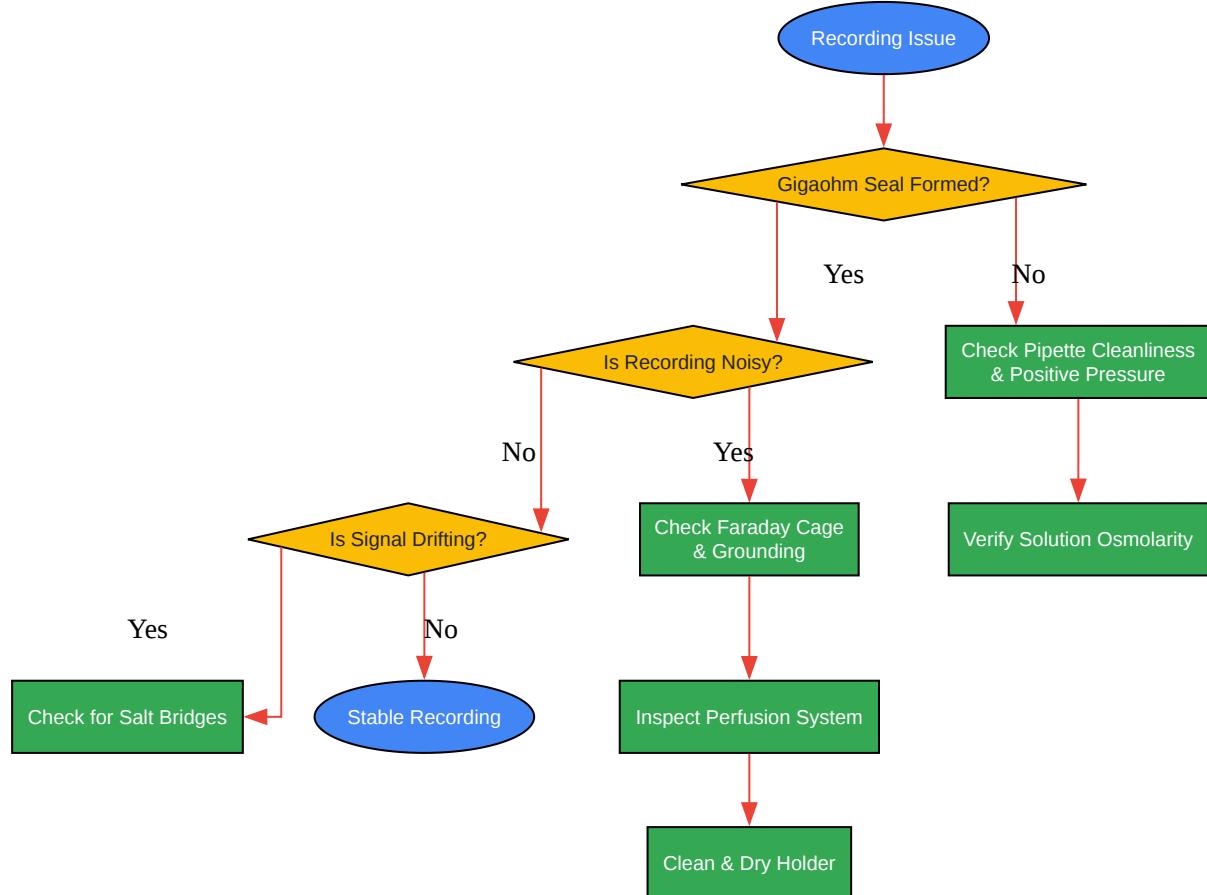
- Pull and Polish Pipettes: Pull glass capillaries to create pipettes with a resistance of 3-6 M Ω .
[\[7\]](#) Heat-polish the tip to the desired opening.
[\[2\]](#)
- Fill Pipette: Fill the pipette with filtered internal solution, ensuring no air bubbles are present.
[\[3\]](#)[\[6\]](#)
- Position Pipette: Mount the pipette on the headstage and, using a micromanipulator, lower it into the recording chamber containing the brain slice.
[\[6\]](#)
- Approach Neuron: Apply positive pressure and approach the target neuron. A dimple on the cell surface should be visible upon close contact.
[\[5\]](#)[\[6\]](#)
- Form Gigaohm Seal: Release the positive pressure to allow the pipette to form a high-resistance seal with the cell membrane.
- Establish Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane under the pipette tip.
[\[5\]](#)[\[6\]](#)
- Record Data: Once in the whole-cell configuration, you can begin your electrophysiological recordings.
[\[6\]](#)

Visualizations



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Caption: General workflow for brain slice electrophysiology recordings.

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